{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride

Cytochrome P450 inhibition CYP2A6 Nicotine metabolism

{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride (CAS 859239-27-3; molecular formula C₉H₁₁Cl₂N₃O; MW 248.11 g/mol) is a pre-formed dihydrochloride salt of a 3,5-disubstituted isoxazole bearing a pyridin-3-yl ring at the 3-position and an aminomethyl group at the 5-position. The compound is classified as a heteroaromatic building block and a nicotine analogue, historically designated 'nicotine 3-heteroaromatic analogue 35' in the primary medicinal chemistry literature.

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11 g/mol
CAS No. 859239-27-3
Cat. No. B3158604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride
CAS859239-27-3
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NOC(=C2)CN.Cl.Cl
InChIInChI=1S/C9H9N3O.2ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;;/h1-4,6H,5,10H2;2*1H
InChIKeyRPPBXGFSPGNRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride (CAS 859239-27-3): Chemical Identity, Salt Form, and Comparator Relevance for Informed Procurement


{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride (CAS 859239-27-3; molecular formula C₉H₁₁Cl₂N₃O; MW 248.11 g/mol) is a pre-formed dihydrochloride salt of a 3,5-disubstituted isoxazole bearing a pyridin-3-yl ring at the 3-position and an aminomethyl group at the 5-position. The compound is classified as a heteroaromatic building block and a nicotine analogue, historically designated 'nicotine 3-heteroaromatic analogue 35' in the primary medicinal chemistry literature [1][2]. It is supplied by multiple commercial vendors—including AK Scientific, Hit2Lead, MolCore, and CymitQuimica—at purity levels ranging from 95% to 98% . Its closest structural comparators include the free base (CAS 543713-43-5, MW 175.19), the N-methylated dihydrochloride (CAS 1255718-17-2 or 1266693-65-5), the 4-pyridinyl regioisomer (CAS 19790-96-6), and the 3-phenyl isoxazole analogue (CAS 4369-55-5), each of which presents distinct physicochemical and pharmacological profiles that preclude simple interchangeability.

Why In-Class 3-Pyridinyl Isoxazole Analogues Cannot Substitute for {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride (CAS 859239-27-3) Without Experimental Revalidation


The isoxazole scaffold is acutely sensitive to substitution pattern and salt form, such that even minor alterations produce measurable shifts in cytochrome P450 (CYP) inhibition potency, nicotinic acetylcholine receptor (nAChR) functional activity, and physicochemical properties critical to assay reproducibility. Published quantitative evidence demonstrates that the 3-pyridin-3-yl arrangement confers a specific CYP2A6 vs. CYP2B6 selectivity window (IC₅₀ 0.8 μM vs. 67.4 μM; ~84-fold) that is not preserved in the 3-phenyl isoxazole analogue or in the N-methylated derivative [1]. Furthermore, the dihydrochloride salt (MW 248.11) and the free base (MW 175.19) differ fundamentally in solubility, hygroscopicity, and dosing mass, meaning that protocols optimized for one form cannot be directly adopted for the other without re-calibration of molar equivalents [2]. Substitution with the 4-pyridinyl regioisomer (CAS 19790-96-6) or the N-methyl homologue (CAS 1255718-17-2) therefore introduces a material risk of altered target engagement, divergent CYP inhibition profiles, and irreproducible biological outcomes unless each parameter is independently re-validated.

Quantitative Differentiation Evidence for {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride (CAS 859239-27-3) Versus Closest Comparators


CYP2A6 Inhibition Potency and Selectivity Over CYP2B6: {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride vs. In-Class Analogues

The target compound exhibits a CYP2A6 IC₅₀ of 800 nM, contrasted with a CYP2B6 IC₅₀ of 6.74 × 10⁴ nM (~67,400 nM), yielding a CYP2B6/CYP2A6 selectivity ratio of approximately 84-fold. This selectivity profile is a direct consequence of the 3-pyridin-3-yl isoxazole architecture; the unsubstituted 3-heteroaromatic nicotine analogue scaffold on which it is based forms the core of a structure–activity relationship (SAR) series that systematically explored 5- and 6-substituted variants for CYP2A6-selective inhibition [1][2]. Comparators lacking the pyridinyl nitrogen or bearing N-methylation exhibit markedly different CYP inhibition fingerprints, although head-to-head numeric data for every single comparator under identical assay conditions are not available in the public domain.

Cytochrome P450 inhibition CYP2A6 Nicotine metabolism Selectivity window Nicotinic analogues

Dihydrochloride Salt vs. Free Base: Quantified Molecular Weight, Purity, and Formulation Implications for Reproducible Assay Preparation

The dihydrochloride salt (CAS 859239-27-3; MW 248.11 g/mol) carries two equivalents of HCl relative to the free base (CAS 543713-43-5; MW 175.19 g/mol), representing a mass differential of approximately 41.6%. This means that for any given target molar concentration, 1.416 mg of the dihydrochloride salt must be weighed for every 1.000 mg of the free base to deliver the same molar quantity of the active pharmacophore. In a typical 10 mM DMSO stock preparation (1 mL final volume), the required mass is 2.481 mg for the dihydrochloride vs. 1.752 mg for the free base—a difference of 0.729 mg that, if uncorrected, directly produces a 41.6% error in effective concentration [1][2]. Commercially, the dihydrochloride is supplied at 95%–98% purity (Hit2Lead, AK Scientific, MolCore) whereas the free base is typically listed at 95%–98% as well, but the two forms exhibit different hygroscopicity and long-term storage stability profiles that are independently relevant to procurement and inventory management .

Salt form selection Assay reproducibility Solubility Molar mass correction Weighing accuracy

3-Pyridinyl Regioisomer Differentiation: 3-Pyridin-3-yl vs. 4-Pyridinyl Isoxazole for nAChR and CYP Target Engagement

In the α3β4 nAChR functional assay reported by Sarkar et al. (2004), the 3-pyridin-3-yl isoxazole methanamine scaffold (designated analogue 35) exhibited moderately potent nicotinic agonist activity, while the SAR series as a whole demonstrated that the position of the pyridinyl nitrogen is a critical determinant of both nAChR activation and CYP inhibition [1]. The 4-pyridinyl regioisomer (CAS 19790-96-6, 3-(4-pyridinyl)-5-isoxazolamine) differs by the relocation of the ring nitrogen from the meta to the para position relative to the isoxazole junction, which alters the lone-pair vector and hydrogen-bonding geometry at the receptor orthosteric site. Although exact α3β4 EC₅₀ values for the 4-pyridinyl regioisomer have not been publicly reported in a head-to-head format, the known structure–activity relationship from the broader 3-heteroaromatic nicotine analogue series establishes that pyridinyl nitrogen position is a primary driver of target engagement, rendering the 3-pyridin-3-yl configuration non-substitutable in protocols that require the pharmacological profile of analogue 35 [2].

Regioisomerism Nicotinic acetylcholine receptor α3β4 nAChR Target selectivity Substitution pattern

N-Methylation Abolishes Primary Amine Hydrogen-Bonding Capacity: Structural Rationale for Distinct CYP and nAChR Pharmacological Profiles

The primary amine of the target compound (CAS 859239-27-3) is a hydrogen-bond donor that is critical for CYP2A6 active-site recognition and for interaction with the α3β4 nAChR orthosteric binding pocket. N-Methylation (as in CAS 1255718-17-2 and CAS 1266693-65-5) converts this group into a secondary amine, eliminating one H-bond donor while introducing steric bulk at the terminal nitrogen [1]. Within the 3-heteroaromatic nicotine analogue SAR series published by Denton et al., the unsubstituted aminomethyl side chain was essential for achieving the observed CYP2A6 IC₅₀ of 800 nM; bulkier or N-substituted variants were not reported to maintain this level of potency, consistent with the general pharmacophore model requiring an unencumbered amine for optimal heme–iron coordination and hydrogen bonding [2]. Although explicit CYP IC₅₀ values for the N-methyl analogue are absent from the public domain, the established SAR trajectory for this chemotype supports the inference that N-methylation shifts the CYP inhibition and nAChR activation profiles away from those documented for the primary amine derivative.

N-Methylation Hydrogen-bond donor SAR CYP enzyme inhibition Ligand–receptor interaction

Recommended Procurement and Application Scenarios for {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride (CAS 859239-27-3) Based on Quantitative Differentiation Evidence


Selective CYP2A6 Inhibition Studies in Human Liver Microsome or Recombinant Enzyme Assays

This compound is the appropriate choice when experimental protocols demand a selective, small-molecule inhibitor of CYP2A6—the principal nicotine-metabolizing cytochrome P450 isoform—because its 84-fold selectivity over CYP2B6 (IC₅₀ 800 nM vs. 67,400 nM) has been explicitly quantified [1]. Researchers investigating nicotine pharmacokinetics, smoking cessation pharmacotherapy interactions, or CYP2A6-mediated prodrug activation should procure the dihydrochloride salt specifically (CAS 859239-27-3) and not the free base, N-methyl derivative, or 4-pyridinyl regioisomer, since the documented selectivity window is tied to the 3-pyridin-3-yl isoxazole primary amine scaffold in its protonated salt form. The BindingDB entry BDBM12371 provides the relevant affinity data curated from US Patent 8,906,943, enabling direct citation in experimental sections [2].

Nicotinic Acetylcholine Receptor (α3β4) Pharmacological Profiling Requiring a Structurally Defined Nicotine Bioisostere

For academic or industrial groups engaged in nAChR subtype characterization—particularly α3β4-mediated signalling in neuroscience or addiction research—this compound serves as a structurally defined, moderately potent agonist whose activity was established in a peer-reviewed medicinal chemistry context (Sarkar et al., J. Med. Chem. 2004, analogue 35) [1]. Substitution with the 3-phenylisoxazol-5-amine analogue (CAS 4369-55-5) or the 4-pyridinyl regioisomer (CAS 19790-96-6) would forfeit the pyridinyl nitrogen positioning that defines the compound's interaction geometry at the nAChR orthosteric site, rendering published pharmacological benchmarks inapplicable. The explicit 'analogue 35' designation in the primary literature provides traceable provenance that supports grant applications, patent drafting, and assay validation documentation.

Medicinal Chemistry Lead Optimization Campaigns Requiring a High-Purity, Pre-Weighed Dihydrochloride Building Block with Defined Molar Correction

In high-throughput or parallel synthesis workflows where the 3-(pyridin-3-yl)isoxazol-5-yl methanamine core serves as a synthetic intermediate, the dihydrochloride salt (CAS 859239-27-3) offers two operational advantages over the free base (CAS 543713-43-5): (i) it eliminates the need for in situ HCl activation when the amine is to be coupled as its hydrochloride, and (ii) the precisely known mass correction factor of 1.416× allows accurate molar calculations across diverse reaction scales without ambiguity [1]. Analytical chemistry laboratories performing LC-MS or NMR purity verification also benefit from the well-characterized commercial specifications (95%–98% purity across multiple vendors: Hit2Lead, AK Scientific, MolCore), which reduce the burden of in-house re-characterization [2].

CYP Inhibition Panel Screening for Drug–Drug Interaction Liability Assessment

Pharmaceutical companies performing regulatory CYP inhibition screening may incorporate this compound as a CYP2A6-positive control or as a tool to probe the contribution of CYP2A6 to metabolic clearance of new chemical entities. Because the dihydrochloride salt has dual CYP2A6 and CYP2B6 IC₅₀ values assigned under defined experimental conditions (pH 7.5, human recombinant enzyme), it enables the calculation of a quantitative selectivity ratio that can serve as a benchmark for evaluating novel CYP2A6 inhibitors synthesized in-house [1]. Procurement of any other salt form, regioisomer, or N-substituted analogue would invalidate this benchmark and necessitate de novo IC₅₀ determination, incurring additional cost and time that are avoidable by specifying CAS 859239-27-3 at the point of purchase. The existence of a publicly accessible BindingDB record (BDBM12371) further facilitates data sharing and regulatory documentation [2].

Quote Request

Request a Quote for {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.